Comparative Pharmacokinetic Response of Manidipine and M-XIII Metabolite During Delapril Co-Administration
In a fully balanced three-way crossover study of 18 healthy male volunteers, co-administration of a single oral dose of 10 mg manidipine dihydrochloride with 30 mg delapril hydrochloride produced differential reductions in bioavailability metrics for manidipine versus its M-XIII metabolite (Diphpetmednp) [1]. Manidipine Cmax decreased by 19% and AUC∞ by 11%, while M-XIII Cmax decreased by 17% and AUCt by 18% [1]. The 90% confidence intervals for both parent and metabolite fell within acceptance limits (70–143% for Cmax and 80–125% for AUC), indicating no clinically significant interaction, but the quantitatively distinct responses confirm that M-XIII is not a simple surrogate for manidipine exposure [1].
| Evidence Dimension | Bioavailability reduction upon delapril co-administration (Cmax and AUC) |
|---|---|
| Target Compound Data | Diphpetmednp (M-XIII): Cmax −17%, AUCt −18% |
| Comparator Or Baseline | Manidipine: Cmax −19%, AUC∞ −11% |
| Quantified Difference | M-XIII showed 2 percentage points less Cmax reduction but 7 percentage points greater AUC reduction compared to manidipine |
| Conditions | Single oral dose (10 mg manidipine dihydrochloride + 30 mg delapril hydrochloride) in 18 healthy male volunteers; plasma concentrations determined by LC-MS/MS over 24 h |
Why This Matters
Demonstrates that Diphpetmednp is a distinct analytical entity with non-identical pharmacokinetic behavior, validating the need for metabolite-specific reference standards in drug interaction and bioequivalence studies.
- [1] Stockis A, Gengler C, Goethals F, Jeanbaptiste B, Lens S, Poli G, Acerbi D. Single oral dose pharmacokinetic interaction study of manidipine and delapril in healthy volunteers. Arzneimittelforschung. 2003;53(9):627-634. doi:10.1055/s-0031-1297159. PMID: 14558436. View Source
